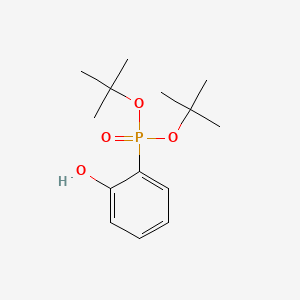
Di(tert-butyl) 2-hydroxyphenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(tert-butyl) 2-hydroxyphenylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom This compound is notable for its structural features, which include two tert-butyl groups and a hydroxyphenyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(tert-butyl) 2-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol under basic conditions. The reaction typically proceeds as follows:
-
Reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol: : This step involves the nucleophilic substitution of the chlorine atoms in the phosphonic dichloride with tert-butyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Di(tert-butyl) 2-hydroxyphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of substituted phosphonates.
Hydrolysis: Formation of phosphonic acid derivatives.
Scientific Research Applications
Di(tert-butyl) 2-hydroxyphenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di(tert-butyl) 2-hydroxyphenylphosphonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phosphonate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with multiple molecular targets makes it a versatile tool in research.
Comparison with Similar Compounds
Di(tert-butyl) 2-hydroxyphenylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-hydroxyphenylphosphonate: Similar structure but with ethyl groups instead of tert-butyl groups. It has different solubility and reactivity properties.
Dimethyl 2-hydroxyphenylphosphonate: Contains methyl groups, leading to different steric and electronic effects.
Diisopropyl 2-hydroxyphenylphosphonate: Contains isopropyl groups, which affect its reactivity and applications.
The uniqueness of this compound lies in its tert-butyl groups, which provide steric hindrance and influence its chemical reactivity and biological activity.
Properties
CAS No. |
98057-61-5 |
|---|---|
Molecular Formula |
C14H23O4P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]phenol |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)17-19(16,18-14(4,5)6)12-10-8-7-9-11(12)15/h7-10,15H,1-6H3 |
InChI Key |
VAQYJJZZUMBRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(C1=CC=CC=C1O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















